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molecular formula C12H20Cl3NO3 B8629112 2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate CAS No. 857650-84-1

2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate

Cat. No. B8629112
M. Wt: 332.6 g/mol
InChI Key: YDNRLQXTOKRVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834010B2

Procedure details

A stirred solution of 4-piperidinemethanol (1.72 g, 15.0 mmol) in acetone (100 ml) was added K2CO3 (4.14 g, 30. mmol) and 2,2,2-trichloroethyl 4-bromobutyrate (4.47 g, 15.0 mmol) and heated under reflux for 3 h. The reaction mixture was cooled to room temperature, filtered and the filtrate concentrated in vacuo. The residue was added CH2Cl2 (75 ml) and washed with brine (25 ml) and H2O (2×25 ml). The organic layer was dried over Na2SO4, filtered and evaporated in vacuo to leave the title compound as a viscous oil (4.70 g, 94.1%).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
2,2,2-trichloroethyl 4-bromobutyrate
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94.1%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].Br[CH2:16][CH2:17][CH2:18][C:19]([O:21][CH2:22][C:23]([Cl:26])([Cl:25])[Cl:24])=[O:20]>CC(C)=O>[Cl:24][C:23]([Cl:25])([Cl:26])[CH2:22][O:21][C:19](=[O:20])[CH2:18][CH2:17][CH2:16][N:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
N1CCC(CC1)CO
Name
Quantity
4.14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
2,2,2-trichloroethyl 4-bromobutyrate
Quantity
4.47 g
Type
reactant
Smiles
BrCCCC(=O)OCC(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was added CH2Cl2 (75 ml)
WASH
Type
WASH
Details
washed with brine (25 ml) and H2O (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC(COC(CCCN1CCC(CC1)CO)=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 94.1%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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